molecular formula C21H16N4 B13437647 4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile

4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile

Cat. No.: B13437647
M. Wt: 324.4 g/mol
InChI Key: GNPMQXLITTWHDA-UHFFFAOYSA-N
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Description

4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile typically involves the reaction of 2-naphthyl ethylamine with quinazoline-6-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are often employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Naphthalen-2-ylethylamino)quinazoline-6-carbonitrile is unique due to its naphthalene moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature enhances its potential as a therapeutic agent and differentiates it from other quinazoline derivatives .

Properties

Molecular Formula

C21H16N4

Molecular Weight

324.4 g/mol

IUPAC Name

4-(2-naphthalen-2-ylethylamino)quinazoline-6-carbonitrile

InChI

InChI=1S/C21H16N4/c22-13-16-6-8-20-19(12-16)21(25-14-24-20)23-10-9-15-5-7-17-3-1-2-4-18(17)11-15/h1-8,11-12,14H,9-10H2,(H,23,24,25)

InChI Key

GNPMQXLITTWHDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCNC3=NC=NC4=C3C=C(C=C4)C#N

Origin of Product

United States

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